4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

NFκB inhibition Inflammation Immunology

Leverage the unique electronic profile of this 4-methoxy-2,5-dimethylbenzenesulfonamide analog—featuring an electron-donating -OCH₃ group (Hammett σₚ = –0.27)—to drive your structure-activity relationship studies. Unlike the 4-bromo analog, this compound offers a balanced LogP (3.4) and CNS-compliant TPSA (76.7 Ų), positioning it as a superior starting point for neuroscience chemical probes and matched-pair investigations of sulfonamide NH acidity. Secure high-purity material now to advance your NF-κB pathway research.

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
CAS No. 2094256-68-3
Cat. No. B6417103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
CAS2094256-68-3
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC
InChIInChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3
InChIKeyIWUHKAJBAPOIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS 2094256-68-3): Compound Class and Physicochemical Profile


4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS 2094256-68-3) is a synthetic small molecule belonging to the N-(quinolin-8-yl)benzenesulfonamide class [1]. This class has been identified in high-throughput screens as capable of suppressing the NFκB pathway, with cell-based potencies as low as 0.6 µM reported for optimized analogs [2]. The target compound features a 4-methoxy-2,5-dimethyl-substituted benzene ring linked via a sulfonamide bridge to a quinolin-8-yl moiety. Its computed physicochemical properties include a molecular weight of 342.4 g/mol, a predicted LogP (XLogP3-AA) of 3.4, and a topological polar surface area (TPSA) of 76.7 Ų [1].

Why In-Class Substitution of N-(Quinolin-8-yl)benzenesulfonamides Demands Rigorous Comparative Evaluation


Within the N-(quinolin-8-yl)benzenesulfonamide chemotype, both the nature and position of substituents on the benzene ring profoundly influence biological activity. The 2008 structure–activity relationship (SAR) study demonstrated that even minor modifications—such as replacing a 4-methoxy group with a 4-nitro or altering the 2,5-dimethyl pattern—can shift NFκB inhibitory potency from sub-micromolar to inactive (>57 µM) [1]. Therefore, procurement decisions cannot assume functional equivalence among analogs bearing different substituents at the 4-position (e.g., -OCH₃ vs. -Br vs. -OCH₂CH₃) or varying methylation patterns. The specific 4-methoxy-2,5-dimethyl substitution pattern of CAS 2094256-68-3 confers a distinct electronic and steric profile that must be evaluated against data from the closest available comparators.

Quantitative Differentiation Evidence for 4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS 2094256-68-3)


Class-Level NFκB Inhibitory Potency: Target Compound Is a Member of a Validated Active Chemotype

The N-(quinolin-8-yl)benzenesulfonamide class, to which CAS 2094256-68-3 belongs, has demonstrated NFκB pathway suppression in both primary and secondary cell-based assays, with optimized analogs achieving potencies as low as 0.6 µM [1]. The class was identified from two independent high-throughput screens at separate NIH centers, providing cross-validated target engagement evidence [1]. While the target compound itself has not been individually tested in published studies, its structural membership in this validated chemotype supports its potential utility in NFκB-focused research. Procurement for NFκB-related projects is supported by class-level activity data, though project-specific confirmatory testing is essential.

NFκB inhibition Inflammation Immunology

Predicted Lipophilicity (XLogP3-AA) Comparison: 4-Methoxy vs. 4-Ethoxy and 4-Bromo Analogs

The target compound exhibits a predicted XLogP3-AA of 3.4 [1], positioning it within the optimal lipophilicity range for oral drug-likeness (LogP 1–5). The 4-ethoxy analog (CAS 2224501-67-9) has a higher molecular weight (356.44 g/mol) and an additional methylene unit, which is predicted to increase LogP by approximately 0.5 units, potentially reducing aqueous solubility. The 4-bromo analog (C₁₇H₁₅BrN₂O₂S, MW 391.3 g/mol) introduces a heavy halogen with higher lipophilicity and increased molecular weight, which may adversely affect metabolic stability and solubility. The 4-methoxy substituent thus offers a balanced lipophilicity profile relative to these close analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Suitability

The target compound has a computed TPSA of 76.7 Ų [1], which falls below the widely accepted threshold of 90 Ų for blood-brain barrier (BBB) penetration and within the optimal range (40–90 Ų) for CNS drug candidates. The 4-ethoxy analog (additional –OCH₂CH₃ vs. –OCH₃) would have an identical TPSA but higher LogP, shifting its CNS MPO desirability score downward. The 4-bromo analog (C₁₇H₁₅BrN₂O₂S) has one fewer oxygen atom, resulting in a slightly lower TPSA (estimated ~68 Ų), but its higher molecular weight (>390 g/mol) and lipophilicity reduce its overall CNS drug-likeness. The 4-methoxy-2,5-dimethyl pattern thus represents a favorable balance for CNS-targeted probe development.

Blood-brain barrier penetration CNS drug design TPSA

Hammett Substituent Constant Differentiation: 4-Methoxy (Electron-Donating) vs. 4-Bromo (Electron-Withdrawing) Effects on Sulfonamide NH Acidity

The 4-methoxy substituent has a Hammett σₚ constant of –0.27 (electron-donating), while the 4-bromo substituent has σₚ = +0.23 (electron-withdrawing) [1]. This difference of 0.50 σ units translates to altered electron density at the sulfonamide nitrogen, which affects both NH acidity (pKa) and hydrogen-bond donor strength. In the N-(quinolin-8-yl)benzenesulfonamide SAR, the nature of the 4-substituent was shown to be a critical determinant of NFκB inhibitory activity, with some electron-donating groups (e.g., 4-methoxy-containing analogs) retaining activity while electron-withdrawing groups (e.g., 4-nitro) abolished it [2]. The 4-methoxy group's electron-donating character may enhance sulfonamide NH hydrogen-bond donating capacity for target binding relative to the 4-bromo analog.

Electronic effects Sulfonamide NH acidity Structure-activity relationships

Recommended Application Scenarios for 4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS 2094256-68-3)


NFκB Pathway Probe Development and Inflammation Target Validation

As a member of the validated N-(quinolin-8-yl)benzenesulfonamide chemotype with class-level NFκB inhibitory activity down to 0.6 µM [1], CAS 2094256-68-3 is suitable as a starting point for structure–activity relationship (SAR) studies aimed at optimizing NFκB pathway suppression. Its specific 4-methoxy-2,5-dimethyl substitution pattern provides a distinct electronic profile (Hammett σₚ = –0.27) [2] that can be systematically varied to probe the pharmacophoric requirements for NFκB inhibition. Users should confirm activity in their own NFκB reporter assays before committing to large-scale procurement.

CNS Drug Discovery Programs Requiring Balanced BBB Penetration Potential

With a computed TPSA of 76.7 Ų (below the 90 Ų BBB threshold) and a moderate XLogP3-AA of 3.4 [3], the target compound resides within the favorable CNS drug-like property space. Compared to the 4-bromo analog (higher MW ~391 g/mol, higher LogP) and the 4-ethoxy analog (higher LogP ~3.9), the 4-methoxy substitution offers the most balanced lipophilicity–polarity profile for CNS penetration. This makes CAS 2094256-68-3 a preferred procurement choice for initial BBB permeability assessment in neuroscience-targeted chemical probes.

Comparative Electronic Effect Studies on Sulfonamide NH Hydrogen-Bond Donor Strength

The electron-donating 4-methoxy group (σₚ = –0.27) [2] differentiates this compound from the electron-withdrawing 4-bromo analog (σₚ = +0.23). This 0.50 σ-unit difference provides a quantifiable basis for designing matched-pair studies to evaluate how sulfonamide NH acidity modulation affects target binding, solubility, and metabolic stability. Researchers interested in understanding electronic tuning of sulfonamide-containing inhibitors can use CAS 2094256-68-3 as the electron-rich paired comparator to the 4-bromo analog.

Physicochemical Property Benchmarking for Sulfonamide Library Design

The well-defined computed properties of CAS 2094256-68-3—MW 342.4 g/mol, TPSA 76.7 Ų, XLogP3-AA 3.4, HBD 1, HBA 5 [3]—establish a baseline for designing focused sulfonamide libraries around the N-(quinolin-8-yl)benzenesulfonamide scaffold. Its property profile meets multiple drug-likeness filters (Lipinski, Veber, CNS MPO), and it can serve as a reference standard for quality control and property calibration when synthesizing or procuring analogs with varied 4-position substituents.

Quote Request

Request a Quote for 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.